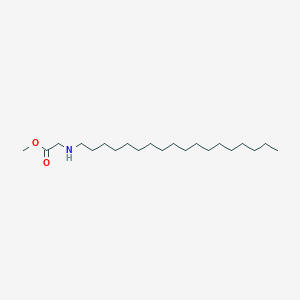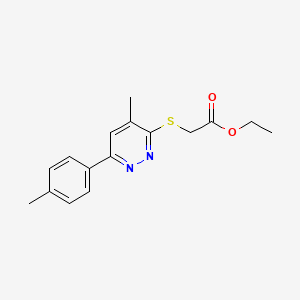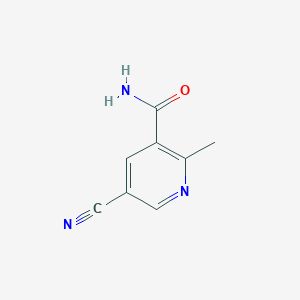
2,3-Diaminobutane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diaminobutane-1,4-diol is an organic compound with the molecular formula C4H12N2O2 It is a diol and diamine, meaning it contains two hydroxyl groups and two amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diaminobutane-1,4-diol can be achieved through several methods. One common approach involves the reduction of 2,3-dinitrobutane-1,4-diol using hydrogen in the presence of a catalyst such as palladium on carbon. This reaction typically occurs under mild conditions, with temperatures ranging from 30-50°C and hydrogen pressures of around 2 atm .
Industrial Production Methods: Industrial production of this compound often involves the use of microbial fermentation processes. For example, Escherichia coli can be genetically engineered to produce this compound by optimizing the expression of genes associated with the synthesis of cofactors such as pyridoxal phosphate (PLP) and NADPH . This method is environmentally friendly and economically viable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Diaminobutane-1,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions with halogenated compounds.
Major Products:
Oxidation: Oxidation typically yields corresponding diketones or carboxylic acids.
Reduction: Reduction maintains the diol structure while reducing any nitro groups to amino groups.
Substitution: Substitution reactions can produce a variety of derivatives depending on the halogenated compound used.
Wissenschaftliche Forschungsanwendungen
2,3-Diaminobutane-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of surfactants, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Diaminobutane-1,4-diol involves its interaction with various molecular targets and pathways. The compound’s amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl groups can participate in redox reactions, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
1,4-Diaminobutane (Putrescine): Similar in structure but lacks the hydroxyl groups.
1,3-Diaminopropane: Shorter carbon chain and lacks hydroxyl groups.
1,5-Diaminopentane (Cadaverine): Longer carbon chain and lacks hydroxyl groups.
Uniqueness: 2,3-Diaminobutane-1,4-diol is unique due to the presence of both amino and hydroxyl groups on adjacent carbon atoms. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications.
Eigenschaften
IUPAC Name |
2,3-diaminobutane-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOINEDRPUPHALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)N)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R,2S,3R,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12970848.png)






![3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one](/img/structure/B12970902.png)

